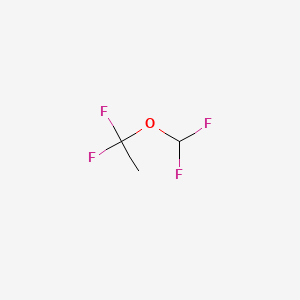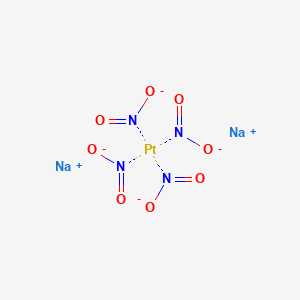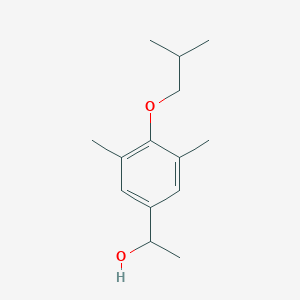
Trimethylselenonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylselenonium iodide is an organoselenium compound with the chemical formula (CH₃)₃SeI It is one of the low-molecular-weight selenium species often detected in human urine and other biological samples
準備方法
Synthetic Routes and Reaction Conditions
Trimethylselenonium iodide can be synthesized through the methylation of selenide compounds. One common method involves the reaction of dimethyl selenide with methyl iodide under controlled conditions. The reaction typically proceeds as follows:
(CH₃)₂Se+CH₃I→(CH₃)₃SeI
The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. Industrial processes would likely employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Trimethylselenonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: It can be reduced back to dimethyl selenide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed
Oxidation: Trimethylselenoxide.
Reduction: Dimethyl selenide.
Substitution: Various substituted selenides depending on the nucleophile used.
科学的研究の応用
Trimethylselenonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for selenium determination.
Biology: It serves as a biomarker for selenium exposure and metabolism studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to selenium’s role in cellular processes.
Industry: It is used in the development of selenium-based materials and in environmental monitoring.
作用機序
The mechanism by which trimethylselenonium iodide exerts its effects involves its interaction with cellular components. It is metabolized in the body to form various selenium-containing compounds, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved include:
Selenoproteins: this compound can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation.
DNA and RNA: Selenium compounds can interact with nucleic acids, potentially affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
- Selenomethionine (SeMet)
- Selenocystine (SeCys)
- Selenoethionine (Seet)
- Selenocystamine (SeCM)
Uniqueness
Trimethylselenonium iodide is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Unlike other selenium compounds, it is more readily excreted in urine, making it a valuable biomarker for selenium exposure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new insights and advancements in selenium research.
特性
CAS番号 |
7362-34-7 |
|---|---|
分子式 |
C3H9ISe |
分子量 |
250.98 g/mol |
IUPAC名 |
trimethylselanium;iodide |
InChI |
InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChIキー |
BPBBRXLBVLKFKH-UHFFFAOYSA-M |
正規SMILES |
C[Se+](C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





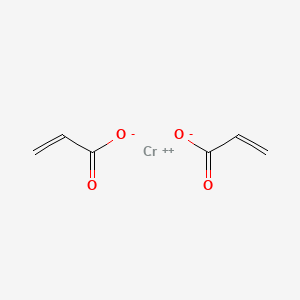


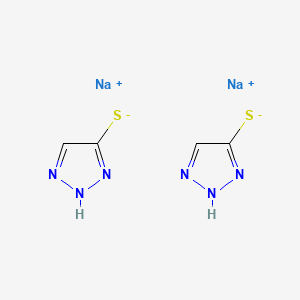

![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
